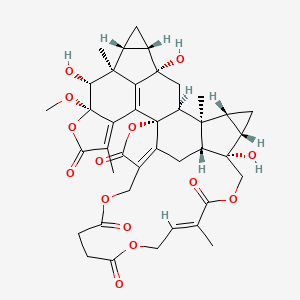

8-O-methyltianmushanol

Description

Properties

Molecular Formula |

C40H44O14 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

(1S,2S,4S,5S,7R,8S,9R,10R,16R,28E,33S,34S,36R,37R)-4,9,33-trihydroxy-10-methoxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |

InChI |

InChI=1S/C40H44O14/c1-16-8-9-50-26(41)6-7-27(42)51-14-18-19-12-24-35(3,20-10-23(20)38(24,48)15-52-31(16)43)25-13-37(47)22-11-21(22)36(4)30(37)29(39(19,25)53-33(18)45)28-17(2)32(44)54-40(28,49-5)34(36)46/h8,20-25,34,46-48H,6-7,9-15H2,1-5H3/b16-8+/t20-,21-,22+,23+,24-,25+,34-,35+,36+,37+,38+,39+,40-/m1/s1 |

InChI Key |

NASSYBOEZYWDCR-FWRLJKOGSA-N |

Isomeric SMILES |

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@]1(C7=C(C(=O)O1)C)OC)O)C)OC2=O)C |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)OC)O)C)OC2=O)C |

Synonyms |

8-O-methyltianmushanol |

Origin of Product |

United States |

Isolation and Natural Occurrence of 8 O Methyltianmushanol

Botanical Sources and Biogeographical Distribution

8-O-methyltianmushanol has been successfully isolated from various parts of at least three distinct Chloranthus species. The distribution of these plants spans different regions, contributing to the diverse botanical sourcing of this compound.

Research into the chemical constituents of Chloranthus angustifolius has led to the isolation of this compound from its roots. nih.gov In one study, it was identified alongside five other lindenane-type sesquiterpenoids: henriol A, spicachlorantin A, chloramultilide A, shizukaol B, and tianmushanol (B1264890). nih.govcjnmcpu.comcjnmcpu.com This particular botanical source has proven to be a rich reservoir of these complex chemical structures.

The leaves of Chloranthus tianmushanensis are another confirmed source of this compound. acs.orgnih.govacs.org A phytochemical investigation of this plant's leaves resulted in the characterization of two new sesquiterpene dimers, tianmushanol and this compound, which feature a rare 18-membered triester ring. acs.orgnih.govacs.org Alongside these novel compounds, four other known sesquiterpenes were also identified: atractylenolide III, isofuranodiene, glechomanolide, and chloranthalactone A. acs.org The structure of this compound was established through detailed spectroscopic analysis. acs.org

The roots of Chloranthus multistachys have also been identified as a source of this compound. researchgate.netchemfaces.comtiprpress.com In a study focused on the chemical constituents of an ethanol (B145695) extract from the roots, this compound was one of twelve lindenane-type sesquiterpene dimers isolated and identified. researchgate.netchemfaces.comtiprpress.com This was the first time this compound, along with several others like shizukaol G and henriol B, was reported from the roots of C. multistachys. researchgate.netchemfaces.com

Table 1: Botanical Sources of this compound and Co-isolated Compounds

| Botanical Source | Plant Part | Co-isolated Compounds |

| Chloranthus angustifolius | Roots | Henriol A, Spicachlorantin A, Chloramultilide A, Shizukaol B, Tianmushanol nih.govcjnmcpu.comcjnmcpu.com |

| Chloranthus tianmushanensis | Leaves | Tianmushanol, Atractylenolide III, Isofuranodiene, Glechomanolide, Chloranthalactone A acs.orgnih.govacs.org |

| Chloranthus multistachys | Roots | 9-O-β-glucopyranosylcycloshizukaol A, Cycloshizukaol A, Shizukaol B, Shizukaol C, Shizukaol D, Shizukaol F, Shizukaol G, Chloramultiol B, Sarcandrolide B, Sarglabolide I, Henriol B researchgate.netchemfaces.comtiprpress.com |

Isolation from Chloranthus tianmushanensis Leaves

Advanced Extraction Methodologies for Natural Products

The isolation of pure this compound from its botanical sources relies on a sequence of extraction and purification steps. These methods are designed to efficiently separate the target compound from the complex mixture of phytochemicals present in the plant material. nih.govnih.gov

The initial step in isolating natural products like this compound involves extraction from the dried and powdered plant material using organic solvents. researchgate.netresearchgate.net The choice of solvent is critical as it determines the types and amounts of compounds that are solubilized. researchgate.net

A common method is sequential extraction with solvents of increasing polarity. researchgate.netresearchgate.net For instance, a plant sample might first be macerated with a non-polar solvent like hexane, followed by solvents of intermediate polarity such as chloroform (B151607) and ethyl acetate (B1210297), and finally a polar solvent like methanol. researchgate.netresearchgate.net This approach helps to fractionate the extract based on the polarity of its constituents. researchgate.net In the specific case of isolating this compound from C. multistachys roots, researchers used an initial extraction with ethanol. The resulting crude extract was then partitioned between different solvents, with the target lindenane-type sesquiterpene dimers being found in the chloroform and ethyl acetate fractions. researchgate.netchemfaces.com

Following the initial solvent extraction, the resulting crude extracts contain a complex mixture of compounds that require further separation. journalagent.com Chromatography is the key technique used for this purification process. nih.govcmfri.org.in This biophysical technique separates molecules based on their differential interactions with a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas). journalagent.com

Several chromatographic methods are employed to isolate pure compounds:

Column Chromatography: This is a fundamental preparative technique where the crude extract is applied to the top of a column packed with an adsorbent like silica (B1680970) gel or alumina. journalagent.comiipseries.org A solvent or a mixture of solvents (the mobile phase) is passed through the column, and compounds separate based on their differing affinities for the adsorbent, allowing them to be collected in separate fractions. iipseries.org

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and simple method to monitor the progress of separation in column chromatography and to identify the fractions containing the desired compound. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often used. iipseries.orgchromatographyonline.com It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and separation efficiency. chromatographyonline.com

In the studies that successfully isolated this compound, researchers reported using a combination of these "various chromatographic techniques," including repeated column chromatography on silica gel, to achieve the final purification of the compound. researchgate.netchemfaces.com

Modern Purification Strategies for Natural Product Enrichment

The isolation of a pure chemical compound from a complex natural extract is a significant challenge that requires a multi-step approach. Modern purification strategies for the enrichment of natural products like this compound typically involve a combination of advanced chromatographic techniques. These methods are designed to separate compounds based on their specific physicochemical properties, such as polarity, size, and affinity for different stationary phases.

Given that this compound is a lindenane-type sesquiterpenoid, the purification strategies employed for other compounds in this class, particularly from the Chloranthus genus, provide a framework for its enrichment. The general workflow begins with the extraction of the plant material using organic solvents, followed by a series of chromatographic separations to isolate the target compound.

A common initial step involves column chromatography over a stationary phase like silica gel or Florisil. This technique separates the crude extract into fractions containing compounds of similar polarity. For lindenane sesquiterpenoids, a gradient elution system is often used, where the polarity of the solvent is gradually increased to elute compounds with increasing polarity.

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is a powerful tool for further purification. acs.org The development of directional separation methods using HPLC with a Diode Array Detector (DAD) has been specifically applied to the isolation of lindenane sesquiterpene dimers. acs.org This approach allows for the targeted isolation of specific compounds based on their UV-Vis absorption spectra.

For complex mixtures of sesquiterpenoids, preparative Thin-Layer Chromatography (TLC) can also be utilized as a purification step. mdpi.com This method, while often used for analytical purposes, can be scaled up to isolate small quantities of pure compounds.

The table below outlines a representative modern purification strategy for a lindenane-type sesquiterpenoid like this compound, based on published methods for similar compounds.

| Purification Step | Technique | Stationary Phase | Eluent System (Example) |

| Initial Fractionation | Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient |

| Intermediate Purification | Column Chromatography | Sephadex LH-20 | Methanol |

| Final Purification | Preparative HPLC | C18 Reverse-Phase | Acetonitrile/Water Gradient |

This systematic application of multiple chromatographic techniques is essential to achieve the high degree of purity required for the structural elucidation and biological evaluation of complex natural products like this compound.

Structural Elucidation and Stereochemical Characterization of 8 O Methyltianmushanol

Spectroscopic Techniques in Comprehensive Structure Determination

The molecular structure of 8-O-methyltianmushanol was established through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org These techniques provide complementary information to piece together the intricate molecular puzzle.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a foundational tool for determining the molecular formula of a compound. For this compound, this analysis provides a molecular formula of C₄₀H₄₄O₁₄, which is essential for calculating the degree of unsaturation and for corroborating data from other spectroscopic methods. nih.govplantaedb.com

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. One-dimensional (1D) NMR techniques, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), reveal the specific chemical environments of each proton and carbon atom in the molecule. acs.org The ¹H NMR spectrum identifies all proton signals, their multiplicities (e.g., singlet, doublet), and coupling constants, which helps to define the connectivity of adjacent protons. The ¹³C NMR and DEPT spectra distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). acs.org

Two-dimensional (2D) NMR experiments are then used to establish the precise connectivity between these atoms. These experiments are crucial for assembling the complex, polycyclic structure of dimeric sesquiterpenoids.

The following tables summarize the ¹H and ¹³C NMR spectroscopic data reported for this compound, which are critical for its structural assignment. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) Data table will be displayed here.

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)Methodologies for Absolute Configuration Assignment

Assigning the absolute configuration of a chiral molecule, which contains multiple stereocenters, is a critical step that goes beyond establishing its planar structure. libretexts.org The absolute configuration defines the precise spatial arrangement of its atoms. Several powerful methodologies are available for this purpose. sioc-journal.cn

One of the most definitive methods is single-crystal X-ray diffraction analysis. researchgate.netlibretexts.org This technique can provide an unambiguous determination of the absolute stereochemistry, provided that a suitable crystal of the compound can be grown.

Another common approach involves chiroptical methods, such as the comparison of experimental and computationally calculated electronic circular dichroism (ECD) spectra. This method is particularly useful when crystallization is not feasible.

In many cases, the absolute configuration of a new natural product is determined by chemical correlation with a known compound. libretexts.org For this compound, its structure and stereochemistry were established through detailed spectroscopic analysis and comparison with its co-isolated and structurally similar parent compound, tianmushanol (B1264890). acs.org This comparative analysis, especially of NMR and specific rotation data, allows for the confident assignment of its absolute configuration based on the established stereochemistry of the known analogue. The Cahn-Ingold-Prelog (CIP) priority rules are then used to assign R or S descriptors to each stereocenter. libretexts.orglibretexts.org

Analysis of the Dimeric Sesquiterpenoid Framework

This compound belongs to the lindenane-type class of dimeric sesquiterpenoids. mdpi.com These natural products are characterized by their highly complex and sterically congested molecular architectures. researchgate.netnih.gov The fundamental building blocks of these molecules are two C₁₅ sesquiterpenoid units, which are derived biosynthetically from three isoprene (B109036) units. mdpi.com

The term "dimeric" signifies that the final structure is formed from the combination of two of these sesquiterpenoid monomers. Structurally, these dimers possess intricate frameworks consisting of at least eight rings and are adorned with more than eleven stereogenic centers, making their structural elucidation a significant challenge. researchgate.netnih.gov

The formation of the dimeric lindenane framework is believed to occur in nature via a strategic intermolecular [4+2] cycloaddition, also known as a Diels-Alder reaction. nih.govnih.gov In this proposed biosynthetic pathway, one lindenane-type sesquiterpenoid acts as a diene, while the other acts as a dienophile, reacting to form the complex polycyclic scaffold. nih.gov this compound is a notable example of this molecular class, featuring a rare 18-membered triester ring as part of its complex structure. acs.org

Biological Activity Profiles of 8 O Methyltianmushanol

Antifungal Research Investigations

Recent studies have highlighted the potential of 8-O-methyltianmushanol as an antifungal agent, with notable activity against several pathogenic fungi.

Activity against Candida albicans

Candida albicans is a common fungus that can cause infections in humans, particularly in those with weakened immune systems. mdpi.com Research has shown that this compound, along with a group of similar sesquiterpenoids, can inhibit the growth of C. albicans. nih.govmdpi.com The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 4 to 8 µg/mL. nih.govmdpi.com

Activity against Microsporum gypseum

Microsporum gypseum is a type of fungus that can cause skin infections in both humans and animals. nih.govoatext.com Studies have demonstrated that this compound exhibits significant inhibitory activity against this dermatophyte. mdpi.com The reported MIC value for this activity was 8 μg/mL. mdpi.com

Antibacterial Research Investigations

In addition to its antifungal properties, this compound has also been investigated for its potential to combat bacterial infections.

Activity against Staphylococcus aureus

Staphylococcus aureus is a bacterium that can cause a range of illnesses, from minor skin infections to more serious conditions. news-medical.net Research has indicated that this compound displays moderate activity against S. aureus, with a reported MIC value of 15.4 μg/mL. mdpi.com

Tyrosinase Inhibitory Research

Tyrosinase is an enzyme involved in the production of melanin (B1238610), the pigment responsible for skin color. scisoc.or.th Overproduction of melanin can lead to hyperpigmentation. scisoc.or.th Studies have explored the potential of this compound as a tyrosinase inhibitor. nih.govacs.org Research has shown that it demonstrates inhibitory activity against this enzyme, suggesting its potential use in cosmetic and dermatological applications. nih.govacs.org

Mechanistic Investigations of 8 O Methyltianmushanol S Biological Actions

Antifungal Mechanisms of Action

While the potential for antifungal properties may exist, specific, peer-reviewed studies detailing the mechanisms through which 8-O-methyltianmushanol acts against fungal pathogens are not currently available in the public domain.

Research on Inhibition of Fungal Virulence Factors

Fungal virulence factors, which include the production of enzymes that damage host tissues, the formation of protective pigments like melanin (B1238610), and the ability to grow at human body temperature, are crucial for establishing infection. nih.govmdpi.comresearchgate.net A comprehensive review of existing scientific literature reveals no specific studies investigating the effect of this compound on these or other fungal virulence factors.

Research on Disruption of Fungal Biofilm Formation

Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, which contributes to increased resistance to antifungal drugs. nih.govjmb.or.krebbabiotech.comfrontiersin.org There is currently no published research that specifically examines or provides data on the ability of this compound to disrupt or inhibit the formation of fungal biofilms.

Modulation of Fungal Cell Wall and Cell Membrane Integrity

The fungal cell wall and cell membrane are primary targets for many antifungal drugs due to their unique components, such as β-glucan, chitin, and ergosterol (B1671047). nih.govnih.govresearchgate.net At present, there are no available studies that specifically detail how this compound may modulate the integrity of the fungal cell wall or cell membrane.

Induction of Fungal Apoptosis Pathways

Apoptosis, or programmed cell death, is a mechanism that can be targeted to eliminate fungal pathogens. mdpi.comnih.govresearchgate.netplos.org Research into whether this compound can induce these apoptotic pathways in fungal cells has not been reported in the scientific literature.

Interference with Ergosterol Biosynthesis Pathways

The ergosterol biosynthesis pathway is a critical target for a major class of antifungal drugs. mdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com There is a lack of available research data specifically investigating any potential interference of this compound with the enzymes or intermediates involved in this vital fungal pathway.

Inhibition of Drug Efflux Pump Systems in Fungi

Drug efflux pumps are membrane transporters that actively remove antifungal drugs from the cell, leading to resistance. nih.govmdpi.com No specific research has been published on the potential for this compound to inhibit these efflux pump systems in fungi.

Molecular Pathways Regulating Melanin Biosynthesis

The synthesis of melanin, known as melanogenesis, is a complex biochemical process occurring in specialized organelles called melanosomes within melanocytes. researchgate.net This process is governed by a series of enzymatic reactions and is tightly regulated by intricate signaling pathways. The primary enzyme that catalyzes the initial and rate-limiting steps of melanin production is tyrosinase. mdpi.comscielo.br Tyrosinase initiates the conversion of the amino acid L-tyrosine to L-dopaquinone, a precursor for both the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. researchgate.net The regulation of this pathway is critical, as its dysregulation can lead to pigmentary disorders.

The central regulator of melanogenesis at the transcriptional level is the Microphthalmia-associated transcription factor (MITF). frontiersin.orgfrontiersin.orgresearchgate.net MITF acts as a master switch, controlling the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT, also known as TYRP2). mdpi.comresearchgate.netbiorxiv.org The activity and expression of MITF are, in turn, controlled by several upstream signaling cascades, with the cAMP-dependent pathway being one of the most significant.

The canonical pathway is often initiated by external stimuli, such as the α-melanocyte-stimulating hormone (α-MSH). mdpi.com The binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes triggers the activation of adenylyl cyclase. mdpi.com This enzyme catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net An elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). researchgate.netnih.govresearchgate.net Activated PKA then phosphorylates the cAMP response element-binding protein (CREB) at the serine 133 residue. researchgate.netrhinologyjournal.com This phosphorylation event is crucial, as it switches CREB into its active form, enabling it to bind to the promoter region of the MITF gene and initiate its transcription. frontiersin.orgresearchgate.netrhinologyjournal.com The subsequent increase in MITF protein levels drives the expression of tyrosinase and other related enzymes, thereby promoting melanin synthesis. frontiersin.orgresearchgate.net

Table 1: Key Proteins in the Molecular Pathway of Melanin Synthesis

| Protein | Abbreviation | Function in Melanogenesis |

| Melanocortin 1 Receptor | MC1R | A G-protein-coupled receptor on melanocytes that binds α-MSH, initiating the cAMP signaling cascade. mdpi.com |

| Protein Kinase A | PKA | A cAMP-dependent kinase that, when activated, phosphorylates and activates the transcription factor CREB. nih.govresearchgate.net |

| cAMP Response Element-Binding Protein | CREB | A transcription factor that, upon phosphorylation by PKA, binds to the promoter of the MITF gene to activate its expression. researchgate.netrhinologyjournal.com |

| Microphthalmia-associated Transcription Factor | MITF | The master transcriptional regulator of melanogenesis; it activates the genes for tyrosinase, TYRP1, and TYRP2. frontiersin.orgresearchgate.net |

| Tyrosinase | TYR | The rate-limiting enzyme in melanin biosynthesis, catalyzing the oxidation of L-tyrosine to L-dopaquinone. mdpi.comscielo.brbiorxiv.org |

Table 2: Tyrosinase Inhibitory Activity of Representative Natural Compounds

This table presents findings on various natural compounds to illustrate typical inhibitory activities. Data for this compound specifically is part of ongoing research based on the activity of its compound class.

| Compound | Source/Class | IC₅₀ Value (μM) | Inhibition Type |

| Kojic Acid | Fungal Metabolite | 46.1 | Competitive tandfonline.comnih.gov |

| 2-(2-phenylethyl)chromone derivative | Agarwood | 51.5 ± 0.6 | Mixed-type tandfonline.com |

| 7,3′,4′-trihydroxyisoflavone | Soy | 5.23 ± 0.6 | Not specified nih.gov |

| Mormin | Morus lhou (flavone) | 88 | Competitive nih.gov |

Structure Activity Relationship Sar Studies of 8 O Methyltianmushanol and Its Derivatives

Elucidating Structural Features Influencing Biological Activity

Research has shown that 8-O-methyltianmushanol, along with its parent compound tianmushanol (B1264890), exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net This suggests that the fundamental lindenane scaffold is important for this bioactivity. The methylation at the 8-O- position differentiates it from tianmushanol and likely influences its potency, selectivity, and pharmacokinetic properties. Modifications to the hydroxyl and methyl groups on the main ring structure are anticipated to significantly impact the compound's interaction with its biological targets.

In the context of antifungal activity, this compound has demonstrated efficacy against Candida albicans. mdpi.com The lipophilicity and electronic properties conferred by the various functional groups are critical for its ability to penetrate fungal cell membranes and interact with intracellular targets.

To systematically elucidate the SAR, a series of derivatives would need to be synthesized and evaluated. Key modifications would include:

Alterations at the 8-position: Replacing the O-methyl group with other alkyl groups of varying lengths and polarities (e.g., ethyl, propyl) or with functional groups capable of hydrogen bonding (e.g., hydroxyl, amino) would help to probe the steric and electronic requirements for activity.

Modification of other hydroxyl groups: Esterification or etherification of other hydroxyl groups on the sesquiterpenoid backbone would reveal their importance in target binding.

Stereochemical variations: The synthesis of stereoisomers (enantiomers and diastereomers) would be critical in determining the optimal spatial arrangement of functional groups for biological activity.

A study on lindenane-type sesquiterpenoids, including this compound, isolated from Chloranthus angustifolius, reported their antifungal activities. The Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of their potency.

| Compound | Antifungal Activity (MIC, µg/mL) against C. albicans |

|---|---|

| This compound | 4 - 8 mdpi.com |

| Tianmushanol | 4 - 8 mdpi.com |

| Henriol A | 4 - 8 mdpi.com |

| Spicachlorantin A | 4 - 8 mdpi.com |

| Chloramultilide A | 4 - 8 mdpi.com |

| Shizukaol B | 4 - 8 mdpi.com |

Rational Design Strategies for Analog Generation and Activity Enhancement

Based on an initial understanding of the SAR of this compound, rational design strategies can be employed to create new analogs with potentially enhanced activity, improved selectivity, and better drug-like properties. nih.gov

One primary strategy is scaffold modification . While the lindenane skeleton appears important, minor alterations, such as the introduction or removal of double bonds or the modification of ring sizes, could lead to improved binding affinity for the target enzyme. However, such modifications are synthetically challenging and may result in a complete loss of activity if the core pharmacophore is disrupted.

A more common approach is functional group modification . For instance, if the tyrosinase inhibitory activity is of interest, analogs could be designed to mimic the structure of tyrosine or L-DOPA, the natural substrates of the enzyme. This could involve introducing a phenolic hydroxyl group at a strategic position on the this compound scaffold to enhance binding to the enzyme's active site.

Another strategy involves the synthesis of hybrid molecules . This approach would combine the this compound scaffold with other known bioactive moieties. For example, if the goal is to enhance antifungal activity, it could be conjugated with a small molecule known to disrupt the fungal cell wall.

The generation of a focused library of analogs based on these rational design principles would be a systematic way to explore the chemical space around this compound and identify derivatives with superior biological profiles. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling are powerful tools that can significantly aid in the SAR analysis of this compound and guide the rational design of its derivatives. nih.gov

Molecular docking studies can be performed to predict the binding mode and affinity of this compound and its analogs to the three-dimensional structures of their biological targets, such as tyrosinase. journalsarjnp.com By visualizing the interactions between the ligand and the protein's active site, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding. This information is invaluable for designing new derivatives with improved complementarity to the target. For example, a docking study could reveal an unoccupied pocket in the enzyme's active site that could be filled by adding a specific functional group to the this compound structure, thereby increasing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. ijpsr.com In a QSAR study, a series of analogs with known biological activities are analyzed to derive a mathematical model that correlates their chemical properties (e.g., lipophilicity, electronic properties, steric parameters) with their activity. This model can then be used to predict the activity of novel, untested analogs, allowing for the prioritization of synthetic efforts on the most promising candidates.

While specific computational studies on this compound are not widely reported, the application of these in silico methods would undoubtedly accelerate the process of understanding its SAR and developing more potent and selective analogs.

Biosynthesis of 8 O Methyltianmushanol

Proposed Biosynthetic Pathways within Chloranthus Species

While direct and complete elucidation of the biosynthetic pathway of 8-O-methyltianmushanol in Chloranthus species has not been extensively reported, a plausible route can be proposed based on the biosynthesis of other lindenane sesquiterpenoids. The formation is thought to be a multi-step process, beginning with the synthesis of lindenane-type sesquiterpenoid monomers. These monomers are then believed to undergo a strategic dimerization, likely a Diels-Alder reaction, to form the core structure of tianmushanol (B1264890). The final step in the biosynthesis of this compound is the specific methylation of the hydroxyl group at the C-8 position of tianmushanol. nih.govsci-hub.se

The co-occurrence of tianmushanol and this compound in Chloranthus tianmushanensis provides strong circumstantial evidence that tianmushanol is the immediate precursor to this compound. nih.gov The structural relationship between these two compounds is a simple methylation difference, a common final tailoring step in the biosynthesis of many secondary metabolites.

Identification of Key Enzymatic Transformations and Intermediates

The biosynthesis of this compound is contingent on a series of key enzymatic transformations that assemble and modify its complex structure. Although the specific enzymes from Chloranthus have not been isolated and characterized, their probable functions can be inferred from the required chemical reactions.

The initial stages of the pathway would involve terpene synthases , specifically a putative lindenane synthase . This enzyme would catalyze the cyclization of a farnesyl diphosphate (B83284) (FPP) precursor to form the characteristic lindenane sesquiterpenoid skeleton. Following the formation of lindenane monomers, a dimerizing enzyme , possibly a Diels-Alderase or a cytochrome P450 enzyme, is proposed to facilitate the [4+2] cycloaddition of two monomer units to construct the dimeric core of tianmushanol. mdpi.com

The final and defining step in the formation of this compound is the methylation of the C-8 hydroxyl group of tianmushanol. This reaction is catalyzed by an O-methyltransferase (OMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate hydroxyl groups on a variety of substrates, including terpenoids.

A summary of the proposed key intermediates and enzymatic steps is presented in the table below.

| Proposed Intermediate | Preceding Compound | Key Enzymatic Transformation | Putative Enzyme Class |

| Lindenane Monomer | Farnesyl Diphosphate (FPP) | Cyclization | Terpene Synthase (Lindenane Synthase) |

| Tianmushanol | Lindenane Monomers (x2) | Dimerization (e.g., [4+2] cycloaddition) | Dimerizing Enzyme (e.g., Diels-Alderase) |

| This compound | Tianmushanol | 8-O-methylation | O-methyltransferase (OMT) |

Precursor Incorporation and Metabolic Labeling Studies

To date, there is a notable absence of published precursor incorporation and metabolic labeling studies specifically investigating the biosynthesis of this compound in Chloranthus species. Such studies are crucial for definitively identifying the biosynthetic precursors and intermediates.

Metabolic labeling experiments, for instance using isotopically labeled precursors such as ¹³C-glucose or labeled farnesyl diphosphate, would provide direct evidence for the proposed pathway. By tracing the incorporation of these labels into the final structure of this compound and its proposed precursors like tianmushanol, the biosynthetic sequence and the origin of the carbon skeleton could be unequivocally confirmed. The lack of this experimental data means that the proposed biosynthetic pathway, while chemically plausible and supported by the co-occurrence of related compounds, remains largely hypothetical. Further research, including the identification and characterization of the involved genes and enzymes from Chloranthus species, is necessary to fully elucidate the intricate biosynthesis of this complex natural product.

Advanced Analytical Methodologies for 8 O Methyltianmushanol in Biological Research Contexts

Sample Preparation Techniques for Complex Biological Matrices

Sample preparation is a pivotal step in the bioanalytical workflow, often considered a bottleneck, as it aims to extract the analyte of interest from a complex sample, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.netnih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. wiley.com

Liquid-Liquid Extraction (LLE) is a traditional yet effective sample preparation method based on the principle of partitioning a compound between two immiscible liquid phases. wikipedia.orginl.gov Typically, an aqueous biological sample (like plasma or urine) is mixed with a water-immiscible organic solvent. wikipedia.org 8-O-methyltianmushanol, based on its predicted structure, would be partitioned into the organic phase, separating it from polar, water-soluble matrix components. The solvent is then evaporated and the residue reconstituted in a solvent compatible with the analytical instrument. This technique is widely used in the work-up of biological samples for analysis. nih.govwikipedia.org

Solid-Phase Extraction (SPE) has become a popular alternative to LLE, offering greater efficiency, higher selectivity, reduced consumption of organic solvents, and potential for automation. nih.gov SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a solid adsorbent packed in a cartridge or disk. nih.govselectscience.net For a non-polar compound, a non-polar sorbent (like C18) is used, which retains the analyte from the polar aqueous sample via hydrophobic interactions. youtube.com Interfering compounds can be washed away with a polar solvent, after which the analyte of interest is eluted with a non-polar organic solvent. youtube.com The use of SPE in combination with HPLC and MS has been noted for the analysis of natural products, including the class of compounds to which this compound belongs. sci-hub.se

Table 1: Comparison of LLE and SPE for Biological Sample Preparation

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. wikipedia.org | Partitioning between a liquid sample and a solid sorbent. nih.gov |

| Selectivity | Generally lower, based on polarity. | Higher, tunable by sorbent and solvent choice. youtube.com |

| Solvent Usage | High. | Low. nih.gov |

| Automation Potential | Limited. | High. nih.gov |

| Common Application | General cleanup of biological fluids. nih.gov | Trace analyte concentration and high-throughput screening. nih.gov |

In recent years, microextraction techniques have gained prominence as miniaturized sample preparation methods that are cost-effective, environmentally friendly, and require very small volumes of sample and solvents. nih.govcore.ac.uk These approaches are particularly suitable for trace analysis in volume-limited biological samples. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase. researchgate.net The fiber is exposed to the sample (either directly or to the headspace above it), and analytes partition from the sample matrix onto the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is transferred to the injection port of a chromatograph for thermal desorption and analysis. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a modified solvent extraction method where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. wikipedia.orgcore.ac.uk This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. core.ac.uk Centrifugation is then used to separate the small volume of extraction solvent for analysis.

Table 2: Overview of Microextraction Techniques

| Technique | Principle | Key Advantages | Typical Biological Matrices |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber. researchgate.net | Solvent-free, simple, integrates sampling and enrichment. researchgate.net | Urine, saliva, plasma, hair. researchgate.netnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-volume of solvent. core.ac.uk | Fast, high enrichment factor, low cost. core.ac.ukresearchgate.net | Urine, water samples. wikipedia.orgcore.ac.uk |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction from a sample, through an organic solvent immobilized in the pores of a hollow fiber, into an acceptor solution inside the fiber. researchgate.net | Excellent cleanup, high preconcentration, protects from macromolecules. researchgate.net | Blood, plasma, urine. researchgate.net |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Chromatographic and Spectrometric Quantification

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound. The coupling of a high-resolution separation technique, like chromatography, with a highly sensitive detection method, like mass spectrometry, is the gold standard in modern bioanalysis. wikipedia.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for quantifying small molecules in complex biological matrices. wikipedia.orgveedalifesciences.com Its widespread use is due to its exceptional sensitivity, selectivity, and broad applicability to a wide range of compounds. wikipedia.orgmeasurlabs.com The liquid chromatograph first separates this compound from other components in the prepared sample extract. The analyte then enters the mass spectrometer, where it is ionized. In a tandem MS system (like a triple quadrupole), a specific parent ion for the analyte is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and reduces background noise, enabling low limits of quantification. measurlabs.com

Table 3: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition (MRM) | Hypothetical: [M+H]+ → Fragment ion (e.g., 251.2 → 189.1) |

| Collision Energy | Optimized for specific transition |

High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for separating compounds in a mixture. nih.govnih.gov When coupled with an advanced detector like a Diode Array Detector (DAD) or UV-Vis detector, it can be used for the quantification of analytes that possess a chromophore. nih.gov The DAD acquires absorbance spectra at each point in the chromatogram, aiding in peak identification and purity assessment. While generally less sensitive and selective than LC-MS/MS, HPLC-DAD is a cost-effective method for analyzing concentrations of compounds in the microgram-per-milliliter range or higher. nih.govresearchgate.net The use of HPLC has been reported in the analysis of extracts containing sesquiterpenoids like this compound. sci-hub.se

Table 4: Illustrative HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 10 µL nih.gov |

| Detection | DAD, monitoring at a wavelength appropriate for the analyte's UV absorbance (e.g., 220 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. notulaebotanicae.rophcogj.com Analytes are vaporized and separated in a gaseous mobile phase based on their boiling point and interaction with the column's stationary phase. notulaebotanicae.ro For non-volatile compounds, a chemical derivatization step is often required to increase their volatility and thermal stability. lipidmaps.org GC-MS has been used to identify sesquiterpenoids related to this compound. sci-hub.se Given its molecular weight and likely polarity, this compound would likely require derivatization (e.g., silylation) to be amenable to GC-MS analysis. The high resolving power of capillary GC columns combined with the definitive identification capabilities of MS makes it a valuable tool for structural elucidation and quantification. phcogj.comjapsonline.com

Table 5: Illustrative GC-MS Method Parameters for Sesquiterpenoid Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) notulaebotanicae.ro |

| Injection Mode | Splitless or Split |

| Oven Program | e.g., Start at 60°C, ramp to 280°C at 10°C/min, hold for 5 min phcogj.com |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | e.g., 50-550 m/z |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). measurlabs.com This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures. In the context of biological research, UPLC, particularly when coupled with mass spectrometry (UPLC-MS/MS), has become an indispensable tool for the qualitative and quantitative analysis of a wide array of metabolites in various biological matrices. nih.govfrontiersin.orgnih.gov

For the analysis of compounds like this compound, which is likely to be found in complex biological samples such as plant extracts or animal tissues, the high resolving power of UPLC is crucial. The technique enables the separation of structurally similar compounds, such as isomers and other related tianmushanol (B1264890) derivatives, which may be present in the same sample. nih.govisnff-jfb.com

The typical workflow for UPLC analysis of a biological sample involves several key steps. Initially, the sample undergoes a preparation process, which may include extraction, filtration, and concentration, to isolate the analytes of interest and remove interfering substances. The prepared sample is then injected into the UPLC system. The separation is achieved on a specialized column, such as a reversed-phase C18 column, using a mobile phase gradient. nih.gov The choice of mobile phase components and the gradient program are optimized to achieve the best possible separation of the target compounds. rsc.orgsciopen.com Following separation, the analytes are detected, often by a photodiode array (PDA) detector and, more powerfully, by a mass spectrometer.

UPLC-MS/MS analysis provides a high degree of sensitivity and selectivity. nih.govfrontiersin.org By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, it is possible to selectively detect and quantify specific analytes, such as this compound, even at very low concentrations in a complex matrix. This is achieved by monitoring specific precursor-to-product ion transitions for the analyte of interest. While specific UPLC methods for this compound are not extensively documented in publicly available literature, the methodology for analyzing structurally similar sesquiterpenoids is well-established. nih.govnih.gov

Detailed Research Findings:

Research on the analysis of metabolites from Gastrodia elata, the plant from which tianmushanol is derived, demonstrates the power of UPLC-based methods. Studies have successfully employed UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) for the comprehensive profiling of various chemical constituents, including phenolic compounds, organic acids, and other small molecules. nih.govisnff-jfb.com These studies highlight the capability of UPLC to separate a multitude of components within a single analytical run, providing a detailed chemical fingerprint of the extract.

For instance, in the analysis of sesquiterpenoids from other natural sources, UPLC-Q-TOF-MS/MS has been used to identify known compounds and discover new analogues by analyzing their mass fragmentation patterns. nih.govfrontiersin.orgresearchgate.net This approach, known as dereplication, is highly efficient for characterizing the chemical diversity of a biological sample. The fragmentation pathways of related sesquiterpenoids can provide valuable clues for the tentative identification of compounds like this compound in the absence of a certified analytical standard. scbt.comalfa-chemistry.comalfa-chemistry.com

The table below illustrates a representative example of UPLC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods developed for other sesquiterpenoids. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Sesquiterpenoid Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Hypothetical) | [M+H]+ → Product Ion 1, Product Ion 2 |

| Cone Voltage | 30 V |

| Collision Energy | 20 eV |

This table presents a hypothetical set of parameters and would require optimization for the specific analysis of this compound.

Immunochemical Assays for Detection and Quantification

Immunochemical assays are powerful analytical techniques that utilize the high specificity of the antigen-antibody interaction for the detection and quantification of a target analyte. mdpi.com These methods, such as the enzyme-linked immunosorbent assay (ELISA), are widely used in biological research and clinical diagnostics due to their high sensitivity, specificity, and suitability for high-throughput screening. gyrosproteintechnologies.com

The development of an immunochemical assay for this compound would first require the production of antibodies that can specifically recognize and bind to this molecule. Since small molecules like sesquiterpenoids are generally not immunogenic on their own, they need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal model (e.g., rabbit or mouse) for the production of polyclonal or monoclonal antibodies, respectively. researchgate.netnih.gov

Once specific antibodies are obtained, a competitive ELISA format is typically employed for the quantification of small molecules. In a competitive ELISA, a known amount of labeled this compound (or a derivative) is mixed with the sample containing an unknown amount of the unlabeled compound. This mixture is then added to a microplate well coated with a limited amount of the anti-8-O-methyltianmushanol antibody. The labeled and unlabeled analyte compete for binding to the antibody. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. By measuring the signal from the label, the concentration of this compound in the sample can be determined by comparison to a standard curve.

Detailed Research Findings:

While specific immunochemical assays for this compound are not described in the available literature, the development of such assays for other sesquiterpenes and natural products has been successfully demonstrated. mdpi.comresearchgate.netnih.gov For example, immunoassays have been developed for the determination of trilobolide (B1683251), a pharmacologically active sesquiterpene lactone. researchgate.netnih.gov In this research, polyclonal antibodies were produced by immunizing rabbits with a trilobolide-protein conjugate. The resulting antibodies were used to develop an indirect competitive ELISA for the quantification of trilobolide in plant extracts. The assay showed a low limit of detection and high specificity, with minimal cross-reactivity to structurally related compounds. researchgate.netnih.gov

The development of monoclonal antibodies against various medically important natural products has also been reviewed, highlighting the utility of immunoassays for quality control, pharmacokinetic studies, and quantitative analysis of phytomedicines. mdpi.com These examples provide a strong basis for the feasibility of developing a highly sensitive and specific immunochemical assay for this compound.

The following table outlines the key steps and considerations in the development of a competitive ELISA for this compound.

Table 2: Key Stages in the Development of a Competitive ELISA for this compound

| Stage | Description | Key Considerations |

|---|---|---|

| 1. Hapten Synthesis | Chemical modification of this compound to introduce a functional group for conjugation to a carrier protein. | The position of the linker arm is critical to expose unique epitopes of the molecule for antibody recognition. |

| 2. Immunogen Preparation | Covalent coupling of the hapten to a carrier protein (e.g., BSA, KLH). | The hapten-to-carrier protein ratio needs to be optimized for a robust immune response. |

| 3. Immunization | Injection of the immunogen into an animal model (e.g., rabbits for polyclonal, mice for monoclonal antibodies) to stimulate antibody production. | An appropriate immunization schedule and adjuvant are necessary. |

| 4. Antibody Production and Purification | Collection of serum for polyclonal antibodies or generation of hybridoma cell lines for monoclonal antibodies, followed by purification. | Antibody titer and specificity need to be characterized. |

| 5. Assay Development and Optimization | Development of a competitive ELISA protocol, including optimization of antibody and conjugate concentrations, incubation times, and buffer compositions. | The assay needs to be validated for sensitivity, specificity, accuracy, and precision. |

| 6. Validation | The developed assay is validated by analyzing spiked samples and comparing the results with an independent analytical method like UPLC-MS/MS. | Cross-reactivity with structurally related compounds must be assessed. |

This systematic approach would be essential for creating a reliable immunochemical assay for the detection and quantification of this compound in biological research contexts.

Preclinical Pharmacological Research of 8 O Methyltianmushanol

In Vitro Pharmacological Investigations

In vitro studies are foundational in preclinical research, providing initial insights into the biological activity of a compound at the cellular and molecular level. For 8-O-methyltianmushanol, these investigations have primarily focused on its antimicrobial properties.

Cellular Mechanism Studies

Research into the cellular mechanisms of this compound has highlighted its potential as an antifungal agent. Studies have demonstrated its inhibitory effects against various fungal and bacterial strains. A key aspect of its mechanism is believed to involve the disruption of microbial cell membranes. nih.gov This destabilization is a common mode of action for many sesquiterpenoids, the class of compounds to which this compound belongs. nih.gov

One study isolated this compound, along with five other sesquiterpenoids, from the roots of Chloranthus angustifolius. nih.gov The antifungal activities were evaluated using a microdilution method, which determined the minimum inhibitory concentration (MIC) values. nih.gov The MIC value represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The compound exhibited notable activity against Candida albicans, a common fungal pathogen. nih.gov The reported MIC values for this compound against C. albicans ranged from 4 to 8 µg/mL. nih.gov This indicates a significant potential for this compound in addressing infections caused by this opportunistic fungus. cjnmcpu.com

Table 1: In Vitro Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 4 - 8 µg/mL | nih.gov |

Target Identification and Validation Research

Target identification and validation are critical steps in drug discovery, aiming to pinpoint the specific molecular structures (targets) with which a drug interacts to produce its therapeutic effect. wjbphs.comwjbphs.com While specific molecular targets for this compound have not been definitively identified in the available research, the cellular mechanism studies provide a strong indication of the likely target area. The destabilization of the microbial cell membrane suggests that components of this structure are key to its antifungal action. nih.gov

The process of target validation ensures that the identified target is relevant to the disease process and "druggable," meaning it can be modulated by a therapeutic agent. wjbphs.com For this compound, further research would be needed to precisely identify the proteins or lipids within the fungal cell membrane that it interacts with. Techniques such as genetic studies, proteomics, and functional genomics could be employed to elucidate these specific targets. wjbphs.com

In Vivo Animal Model Studies

In vivo studies, which are conducted in living organisms, are essential for evaluating the efficacy and safety of a potential drug in a whole biological system. e-century.ustaconic.com There is currently limited publicly available information specifically detailing in vivo animal model studies for this compound. However, the general principles of such studies can be described.

Utilization of Disease Models for Efficacy Evaluation

To evaluate the efficacy of an antifungal agent like this compound, researchers would typically use animal models of fungal infections. nih.gov For instance, a common model for Candida albicans infections involves inducing systemic or localized infections in mice. taconic.com

The primary goal of these studies is to determine if the compound can effectively treat the infection in a living organism. nih.gov Key endpoints for evaluation would include the reduction in fungal burden in various organs, improvement in clinical signs of illness, and survival rates of the infected animals. mdpi.com The design of these studies is crucial and involves selecting appropriate animal models that can accurately mimic the human disease state. e-century.us

Dose-Response Relationship Characterization in Preclinical Models

A fundamental aspect of preclinical in vivo research is establishing a dose-response relationship. wikipedia.org This involves administering different doses of the compound to the animal models to understand how the therapeutic effect changes with varying concentrations. nih.gov The goal is to identify the dose range that produces the desired therapeutic effect without causing significant toxicity. europa.eu

Characterizing the dose-response curve helps in determining the optimal dosage for further development. wikipedia.org This process is critical for predicting how the drug might behave in humans and for designing safe and effective clinical trials. nih.gov The relationship between the drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a key focus of these studies. frontiersin.orgnih.gov

Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

Currently, there is no specific publicly available information on the DMPK profile of this compound. However, standard preclinical DMPK studies would involve both in vitro and in vivo assessments. nuvisan.com

In vitro DMPK assays would investigate the metabolic stability of this compound in liver microsomes or hepatocytes from different species, including humans. wuxiapptec.com These studies help to identify the primary metabolic pathways and the enzymes involved, such as cytochrome P450s. nih.gov

In vivo DMPK studies would be conducted in animal models, typically rodents and non-rodents, to determine the pharmacokinetic parameters of this compound. nuvisan.com These studies would measure the concentration of the compound in blood or plasma over time after administration through various routes. Key parameters determined include bioavailability, clearance, volume of distribution, and half-life. criver.com This information is vital for selecting a suitable dose and dosing regimen for subsequent clinical trials. frontiersin.org

Metabolic Stability Assessment

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes. bioivt.com This assessment is a key part of early drug discovery, as a compound that is metabolized too quickly may not remain in the body long enough to exert its therapeutic effect. thermofisher.com Conversely, a compound that is highly resistant to metabolism might accumulate to toxic levels.

The primary method for assessing metabolic stability involves incubating the test compound with liver-derived systems, such as liver microsomes or hepatocytes. mdpi.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. bioivt.com Hepatocytes, which are intact liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism. mdpi.comnih.gov

During the assay, the concentration of the parent compound, in this case, this compound, is measured over time. The rate of disappearance of the compound is then used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com These parameters help in classifying the compound's metabolic stability, often categorized as low, medium, or high clearance. mdpi.com

Table 1: Illustrative Metabolic Stability Data for this compound in Human Liver Microsomes

| Time (minutes) | This compound Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.60 | 60% |

| 30 | 0.35 | 35% |

| 60 | 0.10 | 10% |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Metabolite Identification and Profiling

Metabolite identification is the process of detecting and structurally characterizing the byproducts formed when a drug is metabolized. europa.eu This is important because metabolites can be pharmacologically active, inactive, or even toxic. Understanding the metabolic profile of a compound like this compound is essential for a comprehensive safety and efficacy evaluation. mdpi.com

The process typically involves incubating the compound with a metabolically active system, such as human liver microsomes, and then analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ksumsc.com By comparing the mass spectra of the samples over time, researchers can identify new peaks that correspond to potential metabolites. High-resolution mass spectrometry can provide the elemental composition of these metabolites, offering clues to their structure. ksumsc.com

For a compound like this compound, potential metabolic reactions could include hydroxylation, demethylation, and glucuronidation, which are common pathways for natural products. europa.eu

Table 2: Illustrative Metabolite Profile of this compound

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent Compound |

| M1 | Hydroxylation | +16 Da |

| M2 | Demethylation | -14 Da |

| M3 | Glucuronidation | +176 Da |

| M4 | Dihydroxylation | +32 Da |

Note: This table presents hypothetical data to illustrate the types of metabolites that could be identified. It is not based on actual experimental findings for this compound.

Enzyme Kinetics and Metabolic Pathway Elucidation

Enzyme kinetics studies are conducted to determine which specific enzymes are responsible for a drug's metabolism and the efficiency with which they carry out the biotransformation. nih.gov This is often focused on the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov

To identify the specific CYP enzymes involved in the metabolism of this compound, experiments can be performed using a panel of recombinant human CYP enzymes. ksumsc.com By incubating the compound with each individual enzyme, it is possible to determine which ones are capable of metabolizing it.

Once the primary metabolizing enzymes are identified, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. The ratio of Vmax to Km provides a measure of the catalytic efficiency of the enzyme.

Table 3: Illustrative Enzyme Kinetics for this compound Metabolism by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |

| CYP3A4 | 15 | 100 | 6.7 |

| CYP2D6 | 50 | 25 | 0.5 |

| CYP2C9 | >100 | <5 | - |

Note: The data in this table is illustrative and intended to show how enzyme kinetics data is presented. It does not reflect actual experimental results for this compound.

Research on Potential for Drug-Drug Interactions (DDI)

Drug-drug interactions (DDIs) occur when one drug affects the activity of another. nih.gov This can happen if a drug inhibits or induces the enzymes responsible for another drug's metabolism. Investigating the DDI potential of a new compound like this compound is a critical safety assessment.

In vitro DDI studies typically assess the ability of a compound to inhibit the activity of major CYP enzymes. This is done by co-incubating the test compound with known substrates for specific CYP isoforms and measuring the formation of the substrate's metabolite. A reduction in metabolite formation indicates inhibition. The concentration of the test compound that causes 50% inhibition (IC50) is a key parameter determined from these studies.

A compound is generally considered to have a higher risk of causing clinical DDIs if its in vivo concentration is expected to be close to or above its in vitro IC50 value for a particular enzyme.

Table 4: Illustrative Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | > 50 |

| CYP2D6 | 40 |

| CYP3A4 (Midazolam as substrate) | 15 |

Note: This table provides an example of how CYP inhibition data is typically presented and is not based on actual experimental results for this compound.

Comparative Academic Studies of 8 O Methyltianmushanol

Comparison with Tianmushanol (B1264890) and Other Chloranthus Sesquiterpenoids

8-O-methyltianmushanol was first isolated alongside tianmushanol from the leaves of Chloranthus tianmushanensis. Both are sesquiterpene dimers characterized by a rare 18-membered triester ring. The primary structural difference between the two is the presence of a methoxy (B1213986) group at the C-8 position in this compound, whereas tianmushanol possesses a hydroxyl group at the same position. This seemingly minor difference in methylation can influence the molecule's polarity and how it interacts with biological targets.

A plausible biogenetic pathway suggests that tianmushanol is a precursor to this compound, with the final step being a methylation reaction. This proposed pathway also involves other sesquiterpenoids found in the same plant, such as atractylenolide III, isofuranodiene, glechomanolide, and chloranthalactone A, which are considered key intermediates.

The genus Chloranthus is a rich source of structurally diverse sesquiterpenoids, broadly classified into types such as lindenane, eudesmane, germacrane, and cadinane, among others. nih.govresearchgate.net Many of these, particularly the lindenane-type sesquiterpenoids, exist as complex dimers and oligomers. nih.gov These compounds, including chloranholosins from Chloranthus holostegius and various sesquiterpenoids from Chloranthus henryi, provide a broad spectrum of related structures for comparative analysis. nih.govacgpubs.org The structural variations, often involving different stereochemistry and functional groups, are key to their diverse biological activities. researchgate.netnih.gov

Comparative Analysis of Biological Activities with Related Natural Products and Synthetic Analogs

The biological activities of this compound have been evaluated in comparison to tianmushanol and other related compounds, revealing both similarities and differences in their effects.

Tyrosinase Inhibitory Activity: Both this compound and tianmushanol have been shown to exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. In one study, this compound showed a slightly higher inhibitory potency than tianmushanol. However, their monomeric precursors, such as atractylenolide III, isofuranodiene, glechomanolide, and chloranthalactone A, displayed virtually no inhibition against the enzyme. This suggests that the complex dimeric structure is crucial for this particular biological activity.

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 312 ± 3 |

| Tianmushanol | 358 ± 3 |

| Kojic Acid (Standard) | 243 ± 4 |

Antifungal Activity: In studies evaluating antimicrobial properties, both this compound and tianmushanol, along with other lindenane sesquiterpenoids like henriol A, spicachlorantin A, chloramultilide A, and shizukaol B, have demonstrated antifungal effects. nih.gov Specifically, they have been shown to inhibit the activity of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL. nih.gov This indicates that this class of compounds has potential as antifungal agents.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 4 - 8 |

| Tianmushanol | 4 - 8 |

| Henriol A | 4 - 8 |

| Spicachlorantin A | 4 - 8 |

| Chloramultilide A | 4 - 8 |

| Shizukaol B | 4 - 8 |

Anti-inflammatory and Anticancer Activities of Related Sesquiterpenoids: While specific anti-inflammatory or anticancer data for this compound is not extensively detailed in the reviewed literature, numerous other sesquiterpenoids from the Chloranthus genus have shown significant activities in these areas. For instance, various lindenane sesquiterpene dimers isolated from the roots of Chloranthus fortunei and Chloranthus holostegius have demonstrated considerable anti-inflammatory potential. nih.govacs.org Similarly, sesquiterpenoids from Chloranthus multistachys have exhibited cytotoxic activities against several human cancer cell lines. nih.gov For example, chlorahololide D, a lindenane-type sesquiterpenoid dimer, showed potent cytotoxicity against HepG2 and MCF-7 cancer cell lines with IC₅₀ values of 13.7 and 6.7 μM, respectively. mdpi.com These findings suggest that the broader family of Chloranthus sesquiterpenoids, including potentially this compound, are promising candidates for further investigation in these therapeutic areas.

Synthetic Analogs: The complex, sterically congested polycyclic structures of lindenane sesquiterpenoid dimers like this compound present a significant challenge for chemical synthesis. sioc-journal.cn However, unified synthetic strategies have been developed that could enable access to all three types of lindenane [4+2] dimers. nih.gov These advancements are crucial as they lay the foundation for the creation of synthetic analog libraries. nih.gov While the biological evaluation of specific synthetic analogs of this compound is not yet extensively reported, these synthetic routes open up the possibility for future studies. The synthesis of such analogs would allow for a more detailed exploration of the structure-activity relationships, potentially leading to the development of new therapeutic agents with improved potency and selectivity.

Q & A

Q. Q1. What are the recommended methods for isolating and characterizing 8-O-methyltianmushanol from natural sources?

- Methodology :

- Extraction : Use methanol or ethanol as primary solvents due to their efficacy in dissolving sesquiterpene lactones. Sequential solvent partitioning (e.g., n-hexane, chloroform, ethyl acetate) can further purify the compound .

- Characterization : Employ spectroscopic techniques (NMR, IR, and MS) and cross-reference data with databases like NIST Chemistry WebBook to confirm structural features such as the methylated hydroxyl group and sesquiterpene backbone .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity, using retention time and spiking experiments for validation .

Q. Q2. How can researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

- Experimental Design :

- Strain Selection : Include gram-positive (e.g., S. aureus ATCC 29213) and gram-negative (e.g., E. coli ATCC 25922) bacteria to assess broad-spectrum activity .

- Dosage Range : Test concentrations from 1–100 µg/mL using microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Controls : Use positive controls (e.g., ampicillin) and solvent-only negative controls to validate results. Include triplicate replicates to ensure statistical robustness .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid latex gloves due to potential permeability issues .

- Ventilation : Use fume hoods when handling powdered forms to minimize inhalation risks.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Analytical Framework :

- Source Variability : Compare extraction methods (e.g., solvent polarity, temperature) and plant sources (C. angustifolius vs. other species) to identify confounding variables .

- Assay Conditions : Scrutinize differences in microbial strains, incubation times, or culture media composition that may affect MIC values .

- Statistical Validation : Apply meta-analysis tools to aggregate data, highlighting heterogeneity through metrics like I² statistics .

Q. Q5. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Synthetic Approaches :

- Functional Group Modification : Target the hydroxyl group at position 8 for methylation/acylation to study its role in antimicrobial activity .

- Stereochemical Control : Use chiral catalysts or enzymatic resolution to isolate enantiomers and evaluate their biological potency .

- Purification : Employ flash chromatography with gradient elution to separate derivatives, validated by LC-MS .

Q. Q6. How should researchers design a longitudinal study to assess the ecological impact of this compound-producing plants?

- Study Design :

- Field Sampling : Collect soil and plant samples seasonally to monitor compound persistence and biodegradation rates.

- Ecotoxicity Assays : Test acute/chronic effects on soil microbiota (e.g., nitrifying bacteria) and model organisms (e.g., Daphnia magna) .

- Data Management : Use institutional repositories to archive raw data, ensuring compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Q7. What advanced computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- In Silico Methods :

- ADME Prediction : Use software like SwissADME to estimate absorption, distribution, and metabolism based on lipophilicity (LogP) and polar surface area .

- Molecular Docking : Simulate interactions with bacterial targets (e.g., S. aureus penicillin-binding proteins) to prioritize derivatives for synthesis .

- QSAR Modeling : Develop quantitative structure-activity models using descriptors like molecular weight and hydrogen-bonding capacity .

Methodological and Ethical Considerations

Q. Q8. How can researchers ensure reproducibility in phytochemical studies of this compound?

- Best Practices :

- Standardized Protocols : Publish detailed extraction and assay conditions, including solvent ratios and equipment specifications .

- Data Transparency : Share raw spectral data (e.g., NMR peaks) in supplementary materials or public repositories .

- Collaborative Validation : Partner with independent labs to replicate key findings, addressing variability in biological sourcing .

Q. Q9. What ethical guidelines apply to studies involving human subjects exposed to this compound-derived therapeutics?

- Ethical Compliance :

- Anonymity : De-identify participant data to prevent linkage to personal health records .

- Informed Consent : Disclose potential risks (e.g., allergenicity) and benefits in consent forms, reviewed by institutional ethics boards .

- Data Access : Restrict raw data access to principal investigators and authorized personnel to protect confidentiality .

Q. Q10. How can mixed-methods research enhance understanding of this compound’s traditional medicinal uses?

- Integrated Approach :

- Qualitative Data : Conduct ethnographic interviews with traditional healers to document preparation methods and dosage practices .

- Quantitative Validation : Cross-reference traditional claims with in vitro bioassays (e.g., anti-inflammatory cytokine suppression) .

- Triangulation : Combine field observations, laboratory data, and historical texts to build a holistic evidence base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.